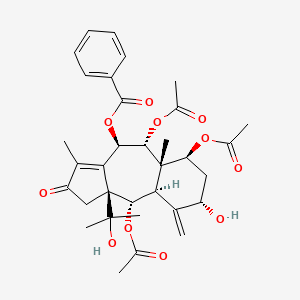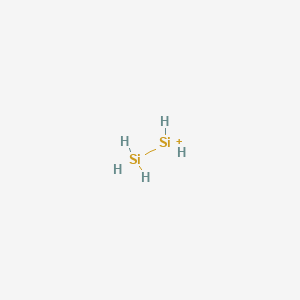![molecular formula C42H50N6O14 B1235268 (E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BGC-20-1259 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of BGC-20-1259 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
BGC-20-1259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of BGC-20-1259, such as amino-substituted compounds and oxidized products. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: The compound is investigated for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: BGC-20-1259 is being explored as a potential therapeutic agent for neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
BGC-20-1259 exerts its effects by inhibiting acetylcholinesterase and serotonin transporter in the brain. This dual inhibition leads to increased levels of acetylcholine and serotonin, which are important neurotransmitters involved in cognitive function and mood regulation. The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing the breakdown of the neurotransmitters and enhancing their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: An alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness
BGC-20-1259 is unique in its dual inhibition of acetylcholinesterase and serotonin transporter, which sets it apart from other acetylcholinesterase inhibitors that primarily target only one enzyme. This dual action provides a broader therapeutic potential, particularly in addressing both cognitive and mood-related symptoms in neurodegenerative diseases .
Properties
Molecular Formula |
C42H50N6O14 |
|---|---|
Molecular Weight |
862.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/2C19H23N3O5.C4H4O4/c2*1-20-18(12-13-26-16-10-6-15(7-11-16)22(24)25)14-4-8-17(9-5-14)27-19(23)21(2)3;5-3(6)1-2-4(7)8/h2*4-11,18,20H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*18-;/m00./s1 |
InChI Key |
JOSUCKKYZJUIPW-SOBORHNCSA-N |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
4-((1S)-methylamino-3-(4-nitrophenoxy))propylphenyl N,N-dimethylcarbamate 4-((1S)-methylamino-3-(4-nitrophenoxy)propylphenyl N,N-dimethylcarbamate (fumaric acid)(1-2)salt) RS-1259 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)

![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)


![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)



